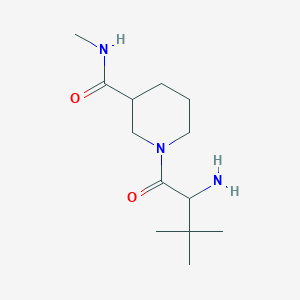
1-(2-amino-3,3-dimethylbutanoyl)-N-methylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-amino-3,3-dimethylbutanoyl)-N-methylpiperidine-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of an amino group, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-amino-3,3-dimethylbutanoyl)-N-methylpiperidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-amino-3,3-dimethylbutanoic acid with N-methylpiperidine-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the continuous and efficient synthesis of the compound, ensuring high yield and purity. The use of microreactors also enhances the safety and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-amino-3,3-dimethylbutanoyl)-N-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
1-(2-amino-3,3-dimethylbutanoyl)-N-methylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-amino-3,3-dimethylbutanoyl)-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-3,3-dimethylbutanoic acid: A precursor in the synthesis of the compound.
N-methylpiperidine-3-carboxylic acid: Another precursor used in the synthesis.
Other piperidine derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
1-(2-amino-3,3-dimethylbutanoyl)-N-methylpiperidine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
1-(2-amino-3,3-dimethylbutanoyl)-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-13(2,3)10(14)12(18)16-7-5-6-9(8-16)11(17)15-4/h9-10H,5-8,14H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQNELVLAASJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCCC(C1)C(=O)NC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
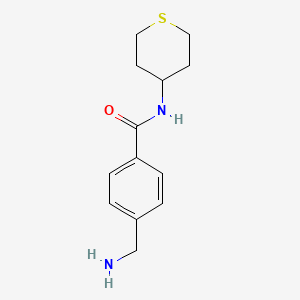
![(5-Fluoropyridin-3-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B6643655.png)
![N-[4-(cyanomethyl)phenyl]pyridazine-4-carboxamide](/img/structure/B6643666.png)
![4-[[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]oxan-4-ol](/img/structure/B6643672.png)
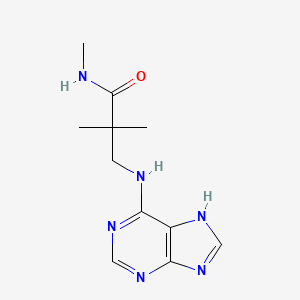
![3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6643691.png)
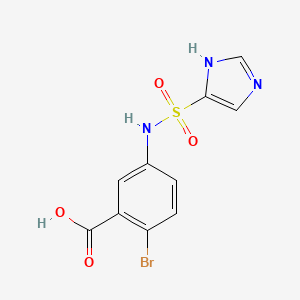
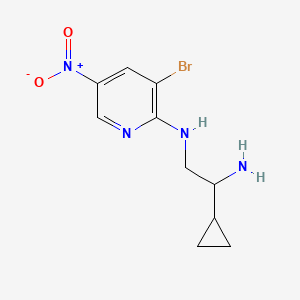
![(3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine](/img/structure/B6643703.png)

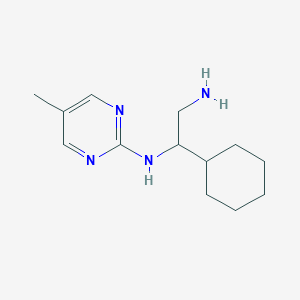

![4-[2-(Methylaminomethyl)pyrrolidin-1-yl]benzenesulfonamide](/img/structure/B6643734.png)
![3-[3-(1,3-Thiazole-4-carbonylamino)phenyl]propanoic acid](/img/structure/B6643741.png)
